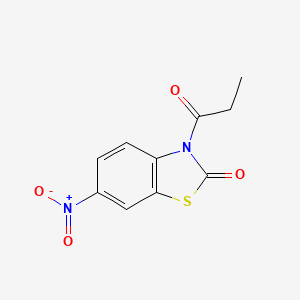![molecular formula C16H13N3O4 B5524288 N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide](/img/structure/B5524288.png)
N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives related to N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide involves multiple steps, including condensation reactions, and is facilitated by the use of catalysts such as sodium acetate, acetic anhydride, and zinc oxide. These processes result in the formation of compounds with a variety of antimicrobial activities, showcasing the versatility and applicability of such derivatives in creating biologically active compounds (Rao et al., 2020).
Molecular Structure Analysis
The structural analysis of isoquinoline derivatives reveals a complex molecular geometry that contributes to their unique chemical properties. For instance, certain derivatives exhibit a half-boat conformation in their N-heterocyclic ring, with dihedral angles between the benzene and phenyl rings indicating the presence of weak intramolecular C—H⋯O hydrogen bonds, which play a crucial role in stabilizing the molecular structure and influencing the compound's chemical behavior (Fun et al., 2011).
Chemical Reactions and Properties
Isoquinoline derivatives are known for their ability to undergo various chemical reactions, including intramolecular cyclizations, which lead to the formation of different isoquinolinones and benzofurans. These reactions are facilitated by the presence of specific functional groups and reaction conditions, demonstrating the reactivity and versatility of these compounds (Katritzky et al., 1993).
Physical Properties Analysis
The physical properties of N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide derivatives, such as melting points and spectral data, are critical for understanding their stability, reactivity, and potential applications. These properties are determined through extensive analysis, including NMR and LCMS, providing valuable insights into the molecular characteristics of these compounds (Raju, 2008).
Chemical Properties Analysis
The chemical properties of isoquinoline derivatives, including their plant growth regulating and fungicidal activities, are influenced by their molecular structure and functional groups. For example, derivatives with phenyl group substitution have been shown to significantly promote seed germination and exhibit high fungicidal activity against various plant pathogens, highlighting their potential as agricultural chemicals (Ju et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Applications
Innovative Synthetic Pathways
Research on isoquinoline derivatives showcases the development of novel routes for synthesizing structurally complex molecules, highlighting their utility in organic chemistry and materials science. For instance, the work by Katritzky et al. (1993) demonstrates the intramolecular cyclization of N-(α-Benzotriazolylalkyl)arylacetamides to yield 1-aryl-1,4-dihydro-3(2H)-isoquinolinones, showcasing a method for constructing isoquinoline frameworks with potential applications in synthesizing pharmacologically active compounds (Katritzky, Lan, & Zhang, 1993).
Advanced Materials Development
The chemical structure of isoquinoline derivatives like N,N'-(1,3-dioxo-1H-benzo[de]isoquinoline-2,5(3H)-diyl)diacetamide opens avenues for the creation of new materials. The properties of these compounds, such as their photophysical characteristics, are explored for applications in optoelectronics and nanotechnology. For example, Srivastava et al. (2016) discuss the tuning of aggregation-enhanced emission and solid-state emission from 1,8-naphthalimide derivatives, indicating potential for developing advanced optical materials and sensors (Srivastava, Singh, & Mishra, 2016).
Pharmacological and Biological Research
Antitumor Activity
The study by Al-Suwaidan et al. (2016) on the synthesis and antitumor activity of novel 3-benzyl-4(3H)quinazolinone analogues demonstrates the potential therapeutic applications of isoquinoline derivatives. These compounds exhibited significant in vitro antitumor activity, suggesting their usefulness in developing new anticancer agents (Al-Suwaidan et al., 2016).
Development of Bioactive Compounds
The structural versatility of isoquinoline derivatives allows for the synthesis of compounds with varied biological activities. For example, the work by Dulla et al. (2014) on isovanillin derived N-(un)substituted hydroxylamines possessing an ortho-allylic group showcases their role as precursors to bioactive N-heterocycles, indicating potential applications in pharmaceuticals and biochemistry (Dulla et al., 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-(2-acetamido-1,3-dioxobenzo[de]isoquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-8(20)17-11-6-10-4-3-5-12-14(10)13(7-11)16(23)19(15(12)22)18-9(2)21/h3-7H,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQMZMVNOIKVFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C3C(=C1)C=CC=C3C(=O)N(C2=O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)
![methyl 3-{[(4-methyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B5524218.png)


![2,5-dimethyl-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5524235.png)
![1-{2-[(5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}piperidine-3-carboxamide](/img/structure/B5524246.png)


![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)
